molecular formula C26H24FN3O2 B11405627 1-(2-ethoxyphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(2-ethoxyphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11405627
M. Wt: 429.5 g/mol
InChI Key: PTIGEORDGJDLIH-UHFFFAOYSA-N
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Description

1-(2-ethoxyphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core structure

Preparation Methods

The synthesis of 1-(2-ethoxyphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines under photoinduced organocatalyzed conditions in a microchannel reactor. This process is carried out under visible light conditions and does not require the use of metals . Another method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives .

Chemical Reactions Analysis

1-(2-ethoxyphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-ethoxyphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-ethoxyphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C26H24FN3O2

Molecular Weight

429.5 g/mol

IUPAC Name

1-(2-ethoxyphenyl)-4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C26H24FN3O2/c1-2-32-24-14-8-7-13-23(24)29-17-19(15-25(29)31)26-28-21-11-5-6-12-22(21)30(26)16-18-9-3-4-10-20(18)27/h3-14,19H,2,15-17H2,1H3

InChI Key

PTIGEORDGJDLIH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F

Origin of Product

United States

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